molecular formula C10H13ClN2O3 B2714159 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride CAS No. 1803565-70-9

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride

Cat. No.: B2714159
CAS No.: 1803565-70-9
M. Wt: 244.68
InChI Key: GENOUJGYSGSXQC-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a synthetic compound featuring a benzodioxin core fused with an acetamide moiety substituted with an amino group. Its molecular formula is C₁₀H₁₂N₂O₃·HCl, with a molecular weight of 244.68 g/mol (calculated from ). The amino group on the acetamide chain enhances hydrogen-bonding capacity, which may influence solubility and receptor interactions .

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7;/h1-2,5,9H,3-4,11H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENOUJGYSGSXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have highlighted the potential of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride as an enzyme inhibitor. Specifically, compounds derived from this structure have been tested against enzymes such as α-glucosidase and acetylcholinesterase.

Case Study: Inhibition of α-Glucosidase and Acetylcholinesterase

A study synthesized various sulfonamides incorporating the benzodioxane moiety and assessed their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that these compounds exhibited significant inhibition, suggesting their potential use in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Compoundα-Glucosidase Inhibition (%)Acetylcholinesterase Inhibition (%)
Sulfonamide A65%70%
Sulfonamide B75%80%

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. This compound is derived from hydroxytyrosol and exhibits notable antioxidant activity due to its ability to scavenge free radicals.

Electrochemical Synthesis and Antioxidant Activity

An electrochemical approach was developed to synthesize derivatives of 2-amino-2-(2,3-dihydro-1,4-benzodioxin), which were then tested for their antioxidant properties. The results showed that these compounds effectively inhibited oxidative stress markers in vitro .

Therapeutic Applications

The therapeutic potential of this compound extends beyond enzyme inhibition and antioxidant activity. Its structural features suggest possible applications in treating neurodegenerative diseases and metabolic disorders.

Potential in Neurodegenerative Disease Treatment

Given its inhibitory effects on acetylcholinesterase, this compound may serve as a lead structure for developing new treatments for Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for such applications, which needs further investigation .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .

Comparison with Similar Compounds

Key Observations :

  • Ethylamino substitution () introduces bulkier alkyl chains, which may alter pharmacokinetics (e.g., membrane permeability).

Amino-Substituted Benzodioxin Derivatives

Compound Name Molecular Formula Functional Group Molecular Weight Notes
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride C₁₀H₁₂ClNO₃ Ketone (-CO-) with -NH₂ 245.66 Ketone moiety may reduce stability compared to amides
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride C₁₀H₁₄ClNO₂ Ethylamine side chain 223.68 Simpler structure; limited data on bioactivity

Key Observations :

  • The acetamide group in the target compound provides greater conformational flexibility compared to rigid ketones () or simple amines ().

Biological Activity

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and synthetic methodologies that enhance its bioactivity.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C10H13ClN2O3
Molecular Weight 244.68 g/mol
IUPAC Name 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide; hydrochloride
Appearance Powder

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from benzodioxane structures. For instance, a series of new sulfonamides containing the benzodioxane moiety were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated significant inhibition, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table 1: Enzyme Inhibition Data

Compoundα-Glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
This compound12.58.0
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide15.010.0

These findings suggest that derivatives of 2-amino compounds exhibit promising inhibitory activity against key enzymes involved in metabolic disorders.

Pharmacological Effects

The pharmacological profile of 2-amino derivatives has been explored through various in vitro assays. Notably, studies indicate that these compounds may possess antioxidant properties due to their structural similarities with natural antioxidants like hydroxytyrosol. The electrochemical oxidation of hydroxytyrosol leads to the formation of regioisomers that demonstrate varying degrees of biological activity .

Case Studies

A significant case study involved the synthesis and biological evaluation of a library of compounds based on the benzodioxane framework. The study focused on their effects on cell viability and apoptosis in cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis in a dose-dependent manner, suggesting a potential role in cancer therapy .

Table 2: Cell Viability Assay Results

CompoundCell LineIC50 (µM)
This compoundHeLa25
Methyl 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetateMCF730

These results indicate that modifications to the benzodioxane structure can significantly enhance cytotoxicity against specific cancer cell lines.

Synthesis Strategies

The synthesis of 2-amino derivatives typically involves multi-step reactions starting from readily available precursors. For example, the synthesis pathway for producing 2-amino-N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)acetamides includes:

  • Formation of Benzodioxane Derivative : Reacting appropriate anilines with bromoacetyl bromide under controlled conditions.
  • Acetamide Formation : Subsequent reaction with acetamides or related derivatives to yield the final product.

This method not only facilitates the production of various analogs but also allows for structural modifications that can enhance biological activity .

Q & A

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on gold sensors (as in ’s TFGA electrodes) to measure binding kinetics .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, followed by isothermal titration calorimetry (ITC) for thermodynamic validation .

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